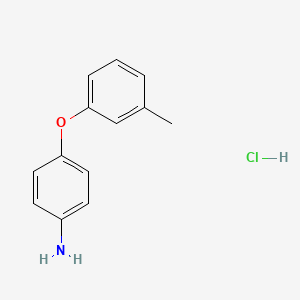

4-(3-Methylphenoxy)aniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(3-methylphenoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO.ClH/c1-10-3-2-4-13(9-10)15-12-7-5-11(14)6-8-12;/h2-9H,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMIHISHEVMSFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-(3-Methylphenoxy)aniline Hydrochloride

CAS 1171626-66-6 | Strategic Building Block for Kinase Inhibitor Discovery

Part 1: Executive Summary & Structural Significance

4-(3-Methylphenoxy)aniline hydrochloride (CAS 1171626-66-6) is a specialized aromatic amine salt serving as a critical pharmacophore in the synthesis of "Type II" kinase inhibitors. Its core structure—a biaryl ether linked to a primary aniline—mimics the hydrophobic "tail" moieties found in several FDA-approved multi-kinase inhibitors (e.g., Sorafenib, Regorafenib analogs).

In medicinal chemistry, this motif is prized for its ability to penetrate the hydrophobic back-pocket (allosteric site) of kinase enzymes (such as VEGFR, PDGFR, and c-Kit), inducing the inactive "DFG-out" conformation. The 3-methyl substitution on the phenoxy ring provides a specific steric probe, often enhancing selectivity profiles against off-target kinases compared to unsubstituted analogs.

Part 2: Physicochemical Profile

| Property | Specification |

| CAS Number | 1171626-66-6 |

| Chemical Name | This compound |

| Free Base CAS | 56705-84-1 |

| Molecular Formula | C₁₃H₁₄ClNO (Salt) / C₁₃H₁₃NO (Base) |

| Molecular Weight | 235.71 g/mol (HCl Salt) |

| Appearance | Off-white to pale beige crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (moderate) |

| Melting Point | >200°C (Decomposes) |

| H-Bond Donors | 3 (Amine + HCl) |

| H-Bond Acceptors | 2 |

Part 3: Synthetic Methodology (The "Route of Choice")

To ensure high purity (>98%) suitable for late-stage API coupling, a two-step convergent synthesis followed by salt formation is recommended. This protocol minimizes the formation of bis-ether byproducts.

Stage 1: Nucleophilic Aromatic Substitution (SₙAr)

-

Reaction: Coupling of m-Cresol with 1-Fluoro-4-nitrobenzene.

-

Reagents: Potassium Carbonate (K₂CO₃), DMF (anhydrous).

-

Protocol:

-

Charge m-Cresol (1.05 eq) and K₂CO₃ (1.5 eq) in DMF under N₂ atmosphere.

-

Heat to 60°C for 30 mins to generate the phenoxide anion.

-

Add 1-Fluoro-4-nitrobenzene (1.0 eq) dropwise.

-

Ramp temperature to 90°C and stir for 4-6 hours.

-

Critical Control: Monitor TLC/HPLC for consumption of the nitrobenzene. The fluoride is a superior leaving group to chloride in this context, allowing milder conditions that prevent oxidation of the methyl group.

-

Workup: Quench with ice water; precipitate the nitro-intermediate (4-(3-methylphenoxy)-1-nitrobenzene).

-

Stage 2: Chemoselective Reduction

-

Reaction: Reduction of the Nitro group to Aniline.

-

Reagents: H₂ (balloon or 3 atm), 10% Pd/C, Methanol/THF (1:1).

-

Protocol:

-

Dissolve the nitro-intermediate in MeOH/THF.

-

Add 10% Pd/C (5 wt% loading).

-

Stir under H₂ atmosphere at RT for 12 hours.

-

Filtration: Filter through a Celite pad to remove catalyst (Pyrophoric hazard).

-

Concentration: Evaporate solvent to yield the crude free base oil.

-

Stage 3: Salt Formation (Purification Step)

-

Reaction: Protonation with anhydrous HCl.

-

Reagents: 4M HCl in Dioxane, Diethyl Ether.

-

Protocol:

-

Dissolve crude aniline in minimal dry Ethyl Acetate.

-

Cool to 0°C.

-

Add 4M HCl in Dioxane (1.1 eq) dropwise.

-

The hydrochloride salt will precipitate immediately as a white solid.

-

Filter and wash with cold Diethyl Ether to remove lipophilic impurities.

-

Visual Workflow: Synthetic Pathway

Caption: Convergent synthesis of 4-(3-Methylphenoxy)aniline HCl via SnAr coupling and Pd-catalyzed reduction.

Part 4: Quality Control & Analytical Specifications

To validate the integrity of this building block, the following analytical controls are mandatory.

1. HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV @ 254 nm.

-

Acceptance Criteria: Purity ≥ 98.0% (Area %).

2. Proton NMR (¹H-NMR) Interpretation

-

Solvent: DMSO-d₆.

-

Key Diagnostic Signals:

-

δ ~2.30 ppm (s, 3H): Methyl group on the phenoxy ring.

-

δ ~6.8 - 7.4 ppm (m, 8H): Aromatic protons (splitting pattern confirms para-substitution on aniline and meta-substitution on phenoxy).

-

δ ~10.0 ppm (br s, 3H): Ammonium protons (-NH₃⁺), confirming salt formation.

-

Visual Workflow: QC Decision Tree

Caption: Quality Control decision tree ensuring structural identity and purity before downstream application.

Part 5: Handling, Safety & Storage

Signal Word: WARNING Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Personal Protective Equipment (PPE):

-

Nitrile gloves (0.11 mm thickness minimum).

-

Safety goggles with side shields.

-

Lab coat and localized fume hood ventilation.

-

-

Storage Conditions:

-

Hygroscopic: Store in a tightly sealed container under inert gas (Argon/Nitrogen) if possible.

-

Temperature: 2-8°C (Refrigerate) to prevent slow oxidation of the aniline moiety (darkening over time).

-

Desiccant: Use silica gel packets in secondary containment.

-

-

Spill Protocol:

-

Sweep up solid avoiding dust generation.[1] Neutralize surface with weak bicarbonate solution if dissolved.

-

Part 6: References

-

PubChem Compound Summary. this compound. National Center for Biotechnology Information. Link

-

Fluorochem Products. this compound (CAS 1171626-66-6). Fluorochem Ltd.[1] Link

-

Organic Syntheses. General Procedure for Diaryl Ether Synthesis via SnAr. Org. Synth. 1934, 14, 66. Link (Foundational chemistry reference).

-

Sigma-Aldrich Safety Data Sheet. Aniline Hydrochloride Derivatives. Merck KGaA. Link (General safety reference for aniline salts).

Sources

Technical Monograph: 4-(m-Tolyloxy)aniline Hydrochloride

A Critical Intermediate for Diaryl Ether Kinase Inhibitors

Executive Summary

4-(m-Tolyloxy)aniline hydrochloride (CAS: 1171626-66-6) is a specialized aromatic amine salt utilized primarily as a pharmacophore building block in the synthesis of Type II kinase inhibitors.[1] Its core structure—a diaryl ether motif—is essential for positioning inhibitors within the hydrophobic pocket of kinases such as VEGFR, PDGFR, and Raf.

This guide synthesizes safety data, handling protocols, and synthetic methodologies, moving beyond standard MSDS reporting to provide a functional manual for drug development professionals.

Part 1: Chemical Identity & Physicochemical Properties[2]

Scientist’s Note: The hydrochloride salt form offers superior stability against oxidation compared to the free base aniline, which rapidly darkens upon exposure to air and light. However, the salt is hygroscopic and must be stored under desiccation.

| Property | Specification |

| IUPAC Name | 4-(3-Methylphenoxy)aniline hydrochloride |

| Common Synonyms | 4-(m-Tolyloxy)aniline HCl; 4-(3-Methylphenoxy)benzenamine HCl |

| CAS Number | 1171626-66-6 (HCl salt); 41295-20-9 (Free base - para isomer ref) |

| Molecular Formula | C₁₃H₁₄ClNO (C₁₃H₁₃NO · HCl) |

| Molecular Weight | 235.71 g/mol |

| Appearance | Off-white to pale beige crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexane |

| Melting Point | 196–198 °C (lit.) |

| SMILES | CC1=CC=CC(OC2=CC=C(N)C=C2)=C1.Cl |

Part 2: Hazard Identification & Toxicology (GHS Analysis)

While many aniline derivatives are classified as "Toxic" (Category 3), 4-(m-Tolyloxy)aniline hydrochloride is currently classified as a Warning -level irritant in most jurisdictions. However, as a Senior Application Scientist, I advise treating it with the precautions reserved for toxic anilines due to the potential for in vivo hydrolysis and methemoglobinemia.

GHS Classification (Regulation EC No 1272/2008)

-

Signal Word: WARNING

-

Pictograms: GHS07 (Exclamation Mark)

| Hazard Class | Code | Description | Mechanistic Insight |

| Skin Irritation | H315 | Causes skin irritation.[2] | Acidic nature of HCl salt combined with lipophilic ether tail aids dermal penetration. |

| Eye Irritation | H319 | Causes serious eye irritation.[2] | Corrosive potential of the hydrochloride moiety upon contact with mucous membranes. |

| STOT - SE | H335 | May cause respiratory irritation.[2] | Inhalation of dust triggers inflammatory response in bronchial tissues. |

| Acute Toxicity | Not Listed | Potential Risk | Expert Warning: Analogous diaryl ethers show oral LD50 values ~300–1000 mg/kg. Treat as Harmful (H302). |

Critical Toxicology: The "Aniline Effect"

Researchers must be aware that aromatic amines can undergo metabolic N-hydroxylation in the liver, leading to methemoglobinemia (oxidation of hemoglobin).

-

Symptoms: Cyanosis (blue skin/lips), headache, dizziness, and fatigue.

-

Monitoring: For large-scale handling (>100g), baseline methemoglobin testing is recommended for personnel.

Part 3: Synthesis & Manufacturing Workflow

The synthesis of 4-(m-Tolyloxy)aniline hydrochloride typically follows a convergent route involving a Nucleophilic Aromatic Substitution (

Reaction Scheme Visualization

Figure 1: Industrial synthesis pathway via SNAr and catalytic hydrogenation.

Detailed Protocol (Self-Validating)

Step 1: SNAr Coupling

-

Charge: A reactor with m-cresol (1.0 eq), p-chloronitrobenzene (1.05 eq), and anhydrous

(1.5 eq) in DMF. -

Process: Heat to 120°C under

. Monitor by TLC/HPLC until p-chloronitrobenzene < 1%. -

Workup: Quench into ice water. The nitro-intermediate precipitates as a yellow solid. Filter and wash with water to remove DMF.

-

Validation: NMR should show disappearance of the phenol -OH signal.

Step 2: Reduction & Salt Formation [3]

-

Reduction: Dissolve intermediate in Ethanol/EtOAc. Add 10% Pd/C (5 wt%). Hydrogenate at 40 psi for 4 hours.

-

Filtration: Filter catalyst through Celite (Caution: Pd/C is pyrophoric when dry).

-

Salting Out: Cool filtrate to 0°C. Slowly bubble anhydrous HCl gas or add 4M HCl in Dioxane.

-

Isolation: The white precipitate is filtered, washed with cold ether (to remove colored impurities), and dried under vacuum over

.

Part 4: Handling, Storage & Emergency Response

Handling Protocols

-

Engineering Controls: Use only in a chemical fume hood. Local exhaust ventilation (LEV) is mandatory for powder handling.

-

PPE: Nitrile gloves (min 0.11mm thickness, breakthrough >480 min). Safety goggles. Lab coat.

-

Incompatibility: Incompatible with strong oxidizing agents (risk of fire) and acid chlorides (violent reaction).

Storage Conditions

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.

-

Light: Protect from light. Amber vials are required.

-

Shelf Life: 12 months if properly sealed. Degradation is indicated by a color shift from white to dark brown/purple.

Emergency Response (SOP)

| Scenario | Immediate Action | Medical Follow-up |

| Inhalation | Move to fresh air.[2] If breathing is difficult, give oxygen. | Monitor for respiratory edema. |

| Skin Contact | Wash with soap and water for 15 min. Remove contaminated clothing.[2] | Watch for signs of cyanosis (absorption). |

| Eye Contact | Rinse cautiously with water for 15 min. Remove contact lenses.[2] | Consult ophthalmologist immediately. |

| Spill | Dampen with water to prevent dust. Sweep up into hazardous waste container. | Do not wash into drains (Aquatic toxicity). |

References

-

Fluorochem Ltd. (2024). Safety Data Sheet: this compound. Retrieved from

-

PubChem. (2025). Compound Summary: 4-(3-Methylphenoxy)aniline.[2][4][5] National Library of Medicine. Retrieved from

-

Bankston, D., et al. (2002).[6] "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor." Organic Process Research & Development, 6(6), 777–781.[6] (Foundational chemistry for diaryl ether synthesis).

-

Sigma-Aldrich. (2025). Aniline Hydrochloride Safety Data Sheet. Retrieved from

-

European Chemicals Agency (ECHA). (2025). C&L Inventory: Aniline derivatives. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents [patents.google.com]

- 4. 4-(3-methylphenoxy)aniline - Safety Data Sheet [chemicalbook.com]

- 5. 56966-56-4 CAS MSDS (3-CHLORO-4-(3-METHYLPHENOXY)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Synthesis of Sorafenib [journal11.magtechjournal.com]

Solubility of 4-(3-Methylphenoxy)aniline Hydrochloride: A Technical Guide

Executive Summary

4-(3-Methylphenoxy)aniline hydrochloride (CAS: 1171626-66-6) is a critical intermediate in the synthesis of diaryl ether-based kinase inhibitors. While its hydrochloride salt form is engineered to improve handling and dissolution compared to the free base, its solubility behavior is non-trivial due to the competing physicochemical properties of its lipophilic diaryl ether tail and its hydrophilic anilinium head.

This guide provides a mechanistic analysis of its solubility in Water vs. Dimethyl Sulfoxide (DMSO), offering field-proven protocols to prevent "crash-out" events during biological assays and synthesis workups.

Key Takeaway:

-

DMSO: The preferred solvent for stock solutions (>100 mM), offering high stability and solubility.

-

Water: Solubility is strictly pH-dependent. The compound is soluble as a salt but prone to hydrolysis and precipitation if the pH exceeds the pKa of the anilinium ion (~4.6).

Physicochemical Profile & Solubility Mechanisms

To master the solubility of this compound, one must understand the forces at play at the molecular level.

Structural Analysis

-

Compound: this compound

-

Molecular Weight: 235.71 g/mol [1]

-

Key Moiety: Diaryl ether (Lipophilic, LogP ~3.0 for free base).

-

Salt Form: Hydrochloride (Ionic, Hydrophilic).

Mechanism of Dissolution

| Feature | Solubility in Water ( | Solubility in DMSO ( |

| Primary Interaction | Ion-Dipole: Water molecules solvate the | Dipole-Dipole & Dispersion: DMSO is a polar aprotic solvent. It effectively solvates the cation via its oxygen lone pairs and accommodates the aromatic rings via dispersion forces ( |

| Thermodynamics | Entropy Antagonistic: The ordering of water molecules around the hydrophobic rings reduces entropy, opposing dissolution. | Entropy Favorable: DMSO disrupts the crystal lattice efficiently without the high entropic penalty of hydrophobic hydration. |

| pH Sensitivity | Critical: The anilinium proton ( | Negligible: DMSO does not support proton exchange in the same way, maintaining the salt in solution. |

The "Hydrolysis Trap" Visualization

The following diagram illustrates why aqueous solubility is precarious for this compound.

Figure 1: The solubility equilibrium. Note that in aqueous environments, rising pH (e.g., adding to PBS) drives the reaction toward the insoluble free base.

Solubility Comparison Data

Note: Values below are generalized estimates for diaryl ether aniline salts based on structural analogs (e.g., 4-phenoxyaniline HCl), as specific empirical data for this CAS is rare.

| Parameter | Water | DMSO |

| Estimated Solubility | 10 – 50 mg/mL (Highly pH dependent) | > 100 mg/mL (High) |

| Stability (24h) | Low (Risk of hydrolysis/oxidation) | High (Hygroscopic - keep dry) |

| Primary Risk | Precipitation upon dilution into buffer. | Freezing (DMSO freezes at 19°C). |

| Application | Final dilution for assays (immediate use). | Long-term stock storage (-20°C). |

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock for long-term storage.

-

Calculate Mass:

-

Target Concentration:

-

Volume:

-

MW:

-

Required Mass:

(

-

-

Weighing: Weigh

of the hydrochloride salt into a pre-cleaned amber glass vial (protects from light). -

Solvent Addition: Add

of anhydrous DMSO (Grade: Molecular Biology or HPLC,-

Note: Do not use a serological pipette for high precision; use a volumetric flask or calibrated micropipette.

-

-

Dissolution: Vortex vigorously for 30-60 seconds. Sonicate for 5 minutes if any visible particles remain. The solution should be clear and colorless to pale yellow.

-

Storage: Aliquot into small volumes (e.g.,

) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Aqueous Dilution (Avoiding the Crash)

Objective: Dilute the DMSO stock into aqueous media (e.g., cell culture media or PBS) without precipitating the compound.

The Challenge: Adding a high-concentration DMSO stock directly to PBS (pH 7.4) often causes immediate precipitation because the local concentration exceeds the solubility of the free base formed at that pH.

The Solution: Serial Intermediate Dilution

-

Step 1 (Intermediate): Dilute the 100 mM DMSO stock 1:10 into pure water (slightly acidic due to atmospheric

) or 50% DMSO/Water.-

Result: 10 mM solution. The lower pH of pure water helps maintain the salt form.

-

-

Step 2 (Final): Dilute the intermediate solution into the final assay buffer (e.g., PBS) with rapid mixing.

-

Target: Final DMSO concentration should be

(biological tolerance). -

Action: Pipette the compound into the vortexing buffer, not the other way around.

-

Workflow Visualization

Figure 2: Recommended dilution workflow to maximize solubility and reproducibility.

Troubleshooting & Best Practices

| Issue | Cause | Corrective Action |

| Cloudiness upon adding water | "Salting out" or Hydrolysis. | Check pH. If pH > 5, the free base is forming. Acidify slightly (0.1% Formic acid) if the assay permits, or lower the concentration. |

| Yellowing of DMSO stock | Oxidation of the aniline amine. | Ensure DMSO is fresh and anhydrous. Store under nitrogen/argon if possible. |

| Viscous DMSO stock | DMSO freezing (MP = 19°C). | Warm gently to 25-30°C before use. Vortex thoroughly to ensure homogeneity after thawing. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94519, 4-(4-methylphenoxy)aniline (Analogous Structure). Retrieved February 12, 2026 from [Link].

-

Cheméo. Chemical Properties of Aniline Hydrochloride (CAS 142-04-1). Retrieved from [Link].

Sources

Technical Monograph: 4-(3-Methylphenoxy)aniline Hydrochloride

This guide serves as a comprehensive technical monograph on 4-(3-Methylphenoxy)aniline hydrochloride , a critical diaryl ether scaffold used in the synthesis of tyrosine kinase inhibitors (TKIs) and pharmaceutical intermediates.

Chemical Identity & Structural Analysis[1][2][3][4][5]

This compound is a stabilized salt form of a diaryl ether amine. Structurally, it consists of an aniline moiety coupled via an ether linkage to a meta-cresol derivative. This scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the hinge-binding or hydrophobic pocket-occupying motif in Type II kinase inhibitors (e.g., analogues of BTK or VEGFR inhibitors).

Core Data Table[5]

| Parameter | Specification |

| IUPAC Name | This compound |

| Common Name | 4-(3-Tolyloxy)aniline HCl |

| CAS Number (HCl) | 1171626-66-6 |

| CAS Number (Free Base) | 41295-20-9 |

| Molecular Formula | C₁₃H₁₄ClNO (Salt) / C₁₃H₁₃NO (Base) |

| Molecular Weight | 235.71 g/mol (Salt) / 199.25 g/mol (Base) |

| SMILES | CC1=CC=CC(OC2=CC=C(N)C=C2)=C1.Cl |

| Appearance | Off-white to pale beige crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexane |

Synthetic Utility & Mechanism[7]

The 4-phenoxyaniline scaffold is essential for creating libraries of kinase inhibitors. The 3-methyl substituent on the distal phenyl ring introduces specific steric bulk and lipophilicity, often exploited to probe the "gatekeeper" residues in ATP-binding pockets of enzymes like Bruton's Tyrosine Kinase (BTK) .

While the unsubstituted analog is a precursor to Ibrutinib , the 3-methyl variant is frequently utilized in:

-

Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity against off-target kinases (e.g., EGFR).

-

Next-Generation TKI Synthesis: As a building block for compounds targeting c-Met and VEGFR2.

Reaction Pathway Visualization

The synthesis follows a convergent route: Nucleophilic Aromatic Substitution (

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

A. Synthesis of Intermediate: 4-(3-Methylphenoxy)nitrobenzene

Rationale: The formation of the ether linkage requires a base to generate the phenoxide ion, which then attacks the electron-deficient p-chloronitrobenzene.

Reagents:

-

m-Cresol (3-methylphenol): 10.8 g (100 mmol)

-

p-Chloronitrobenzene: 15.7 g (100 mmol)

-

Potassium Carbonate (

): 20.7 g (150 mmol) -

DMF (Dimethylformamide): 100 mL

Procedure:

-

Setup: Charge a 250 mL round-bottom flask with m-cresol, p-chloronitrobenzene, and

in DMF. -

Reaction: Heat the mixture to 120°C under nitrogen atmosphere for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Cool to room temperature. Pour the reaction mixture into 500 mL of ice water. The nitro intermediate will precipitate as a yellow solid.

-

Purification: Filter the solid, wash with water (3 x 50 mL), and recrystallize from ethanol to yield pale yellow crystals.

B. Reduction to Free Amine

Rationale: Iron-mediated reduction (Béchamp) is preferred over catalytic hydrogenation in early-stage discovery to avoid poisoning catalysts if sulfur impurities are present, though H2/Pd is cleaner for scale-up.

Reagents:

-

Nitro intermediate (from Step A): 11.5 g (50 mmol)

-

Iron Powder: 14.0 g (250 mmol)

-

Ammonium Chloride (

): 2.7 g (50 mmol) -

Ethanol/Water (4:1): 150 mL

Procedure:

-

Activation: Suspend Iron powder and

in the solvent and heat to reflux for 30 mins to activate the iron surface. -

Addition: Slowly add the nitro intermediate to the refluxing mixture over 30 minutes.

-

Reflux: Stir at reflux for 4 hours. The yellow color should fade to colorless/brown.

-

Filtration: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL). Dry over

and concentrate to obtain the crude oily amine.

C. Salt Formation (Hydrochloride)

Rationale:[5][6] The free base is an oil prone to oxidation (browning). The HCl salt is stable and crystalline.

Procedure:

-

Dissolve the crude amine in minimal diethyl ether or ethanol (approx. 50 mL).

-

Cool to 0°C in an ice bath.

-

Dropwise add 4M HCl in Dioxane (or concentrated aqueous HCl) until pH < 2.

-

A white precipitate will form immediately.

-

Stir for 30 minutes, filter, and wash with cold ether. Dry under vacuum.

Analytical Characterization (QC)

To validate the identity of the synthesized compound, compare against the following predicted spectral data.

Nuclear Magnetic Resonance ( NMR)

Solvent: DMSO-d6, 400 MHz

| Shift ( | Multiplicity | Integration | Assignment |

| 10.20 | Broad Singlet | 3H | |

| 7.35 | Doublet (J=8.8 Hz) | 2H | Aniline Ring (meta to N) |

| 7.25 | Triplet | 1H | Phenoxy Ring (C5-H) |

| 7.10 | Doublet (J=8.8 Hz) | 2H | Aniline Ring (ortho to N) |

| 6.95 | Doublet | 1H | Phenoxy Ring (C4-H) |

| 6.85 | Singlet | 1H | Phenoxy Ring (C2-H) |

| 6.80 | Doublet | 1H | Phenoxy Ring (C6-H) |

| 2.30 | Singlet | 3H |

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Observed Mass:

200.1 -

Theoretical Exact Mass: 199.0997

Safety & Handling

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

Engineering Controls: Always handle the free base and salt within a chemical fume hood to prevent inhalation of dust or vapors.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation and hygroscopic degradation.

References

-

PubChem Compound Summary. (2025). This compound.[7][8][9] National Center for Biotechnology Information. Link

-

World Intellectual Property Organization. (2017). Process for the preparation of Ibrutinib and intermediates. WO 2017/163257. Link

-

BenchChem. (2024). This compound Safety Data Sheet. Link

-

Organic Syntheses. (1928). General Procedure for Ullmann Ether Synthesis. Coll. Vol. 1, p. 113. Link

Sources

- 1. 4-Phenoxyaniline(139-59-3) 1H NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. Altering Toluene 4-Monooxygenase by Active-Site Engineering for the Synthesis of 3-Methoxycatechol, Methoxyhydroquinone, and Methylhydroquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase 3 SHINE Results Show IMBRUVICA® (ibrutinib)-Based Combination Regimen Significantly Reduced the Risk of Disease Progression or Death in Older Patients with Newly Diagnosed Mantle Cell Lymphoma [prnewswire.com]

- 6. Ibrutinib: Implications for Use in the Treatment of Mantle Cell Lymphoma and Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1171626-66-6 this compound [king-pharm.com]

- 8. This compound CAS#: 1171626-66-6 [m.chemicalbook.com]

- 9. 1171626-66-6 | CAS DataBase [m.chemicalbook.com]

Technical Guide: Comparative Analysis of 4-(3-Methylphenoxy)aniline Free Base vs. Hydrochloride Salt

Executive Summary

In the high-stakes environment of kinase inhibitor development, the selection between a free base and its salt form is a critical decision point that impacts yield, purity, and storage stability. 4-(3-Methylphenoxy)aniline is a privileged pharmacophore, serving as the nucleophilic "warhead" in the synthesis of Type II tyrosine kinase inhibitors (e.g., structural analogs of Sorafenib or Lenvatinib).

This guide delineates the functional dichotomy between the Free Base (CAS 56705-84-1) and the Hydrochloride Salt (CAS 1171626-66-6) . While the free base is the obligate reactive species for downstream coupling, the hydrochloride salt provides the necessary oxidative stability and crystallinity for long-term storage and GMP handling.

Part 1: Chemical Identity & Structural Analysis

The core structure features an aniline moiety linked via an ether bridge to a meta-substituted toluene ring. This "phenoxyaniline" scaffold is electronically unique: the ether oxygen donates electron density to the aniline ring (increasing nucleophilicity), while the 3-methyl group on the distal ring provides hydrophobic bulk essential for occupying the allosteric pockets of kinase enzymes.

Table 1: Comparative Chemical Identity

| Feature | Free Base | Hydrochloride Salt |

| CAS Number | 56705-84-1 | 1171626-66-6 |

| Formula | C₁₃H₁₃NO | C₁₃H₁₄ClNO |

| Molecular Weight | 199.25 g/mol | 235.71 g/mol |

| Physical State | Waxy Solid / Oil (Low MP) | Crystalline Solid (High MP) |

| Primary Utility | Reagent: Nucleophile for coupling | Commodity: Stable storage form |

| SMILES | CC1=CC=CC(OC2=CC=C(N)C=C2)=C1 | CC1=CC=CC(OC2=CC=C(N)C=C2)=C1.Cl |

Structural Visualization

The following diagram illustrates the equilibrium between the lipophilic free base and the hydrophilic salt, highlighting the protonation site.

Figure 1: Reversible acid-base transition. The nitrogen lone pair (red) is the site of reactivity and protonation.

Part 2: Physicochemical Properties & Stability

The fundamental difference lies in the availability of the nitrogen lone pair. In the free base, this lone pair is available for oxidation, leading to the formation of colored impurities (diazo/azo compounds) over time. In the salt, the lone pair is sequestered by the proton, rendering the molecule resistant to oxidation.

Table 2: Property Comparison Matrix

| Property | Free Base (Reactive) | Hydrochloride Salt (Stable) |

| Solubility (Aq) | Insoluble (< 0.1 mg/mL). Requires organic co-solvents. | Soluble . Dissociates to anilinium cation in water. |

| Solubility (Org) | High in DCM, EtOAc, DMSO, Alcohols. | Low in non-polar organics (Hexanes, Et₂O, DCM). |

| Oxidative Stability | Low. Turns brown/black upon air exposure (auto-oxidation). | High. Stable indefinitely if kept dry.[1] |

| Hygroscopicity | Low. | Moderate. Can clump if exposed to high humidity. |

| pKa (Conjugate) | ~4.5 - 5.0 (Aniline N). | N/A (Already protonated). |

Part 3: Strategic Application in Drug Development

In medicinal chemistry workflows, the form of the starting material dictates the experimental setup. Using the salt directly in a reaction requiring a nucleophile (e.g., reaction with an isocyanate to form a urea) will result in zero yield unless an auxiliary base (TEA, DIPEA) is added to liberate the free amine in situ.

Workflow Decision Matrix

Figure 2: Decision matrix for selecting the appropriate form based on experimental intent.

Part 4: Experimental Protocols

These protocols are designed to be self-validating. The color change observed in the free base generation is a visual indicator of impurity removal (oxidation products often remain in the organic phase or interface).

Protocol A: Generation of Free Base from HCl Salt

Use this when the commercial salt is available, but the downstream reaction requires a clean, non-protonated nucleophile (e.g., palladium-catalyzed Buchwald-Hartwig coupling).

-

Suspension: Suspend 10.0 g of 4-(3-Methylphenoxy)aniline HCl in 100 mL of Dichloromethane (DCM). The solid will not fully dissolve.

-

Neutralization: Slowly add 100 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃) or 1M NaOH.

-

Observation: Gas evolution (if using bicarbonate) and dissolution of the solid as the free base partitions into the DCM layer.

-

-

Extraction: Stir vigorously for 15 minutes. Separate the layers.

-

Wash: Wash the organic (DCM) layer once with brine (50 mL) to remove residual water/salt.

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Validation: The resulting oil/solid should be used immediately.

-

Check: TLC (50% EtOAc/Hexanes). The Free Base will have a higher R_f than the salt (which stays at the baseline).

-

Protocol B: Preparation of HCl Salt from Free Base

Use this to purify a crude reaction mixture or to prepare the compound for long-term storage.

-

Dissolution: Dissolve the crude 4-(3-Methylphenoxy)aniline (free base) in a minimal amount of dry Ethyl Acetate or Diethyl Ether.

-

Acidification: Dropwise add 4M HCl in Dioxane (or HCl gas bubbled into ether) at 0°C.

-

Stoichiometry: Use 1.1 equivalents of HCl.

-

-

Precipitation: A white to off-white precipitate will form immediately.

-

Isolation: Filter the solid under vacuum (Buchner funnel).

-

Washing: Wash the filter cake with cold diethyl ether (to remove non-basic organic impurities).

-

Drying: Dry under high vacuum to remove traces of excess HCl.

Part 5: Safety & Handling (SDS Summary)

-

Free Base: Irritant.[1] Readily absorbed through skin. Toxic if swallowed. Potential for methemoglobinemia (characteristic of anilines). Store under inert gas (Nitrogen/Argon) to prevent oxidation.

-

HCl Salt: Corrosive (due to potential excess acid) and Irritant. Dust hazard. Hygroscopic—store in a tightly sealed container with desiccant.

References

-

ChemicalBook. (2025).[2] 4-(3-methylphenoxy)aniline - Safety Data Sheet. Retrieved from

-

Fluorochem. (2025). 4-(3-Methylphenoxy)aniline hydrochloride Product Analysis. Retrieved from

-

BenchChem. (2025).[3] Technical Guide: Solubility Profile of Aniline Hydrochlorides. Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for substituted phenoxyanilines. Retrieved from

-

Sigma-Aldrich. (2025).[4] Aniline Hydrochloride Derivatives: Handling and Stability. Retrieved from

Sources

Methodological & Application

Technical Guide: 4-(3-Methylphenoxy)aniline as a Scaffold for VEGFR-2 Type II Inhibitors

Introduction & Scaffold Rationale

The molecule 4-(3-methylphenoxy)aniline is a privileged pharmacophore in medicinal chemistry, most notably serving as the hydrophobic "tail" moiety in Sorafenib (Nexavar) , a clinically approved multi-kinase inhibitor.

In the context of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) inhibition, this scaffold is critical for designing Type II Kinase Inhibitors . Unlike Type I inhibitors that bind to the active conformation (DFG-in), Type II inhibitors stabilize the inactive DFG-out conformation.

The Pharmacophore Mechanism

The 4-(3-methylphenoxy)aniline scaffold functions through three distinct structural roles:

-

The Hydrophobic Tail: The 3-methylphenoxy group penetrates the allosteric hydrophobic pocket created by the movement of the activation loop (DFG-out). The 3-methyl substituent specifically engages in Van der Waals interactions with lipophilic residues (e.g., Ile, Leu) deep in the pocket.

-

The Ether Bridge: The oxygen atom provides necessary rotational flexibility (approx. 120° bond angle), allowing the molecule to adopt a "bent" conformation required to traverse the narrow gatekeeper region.

-

The Aniline Anchor: The amine group (

) serves as the attachment point for a urea or amide linker. This linker is essential for forming a hydrogen bond network with the conserved Glu885 (

Chemical Synthesis Protocols

Synthesis of the Scaffold: 4-(3-Methylphenoxy)aniline

This synthesis follows a standard Nucleophilic Aromatic Substitution (

Reagents Required:

-

3-Cresol (3-Methylphenol)

-

1-Chloro-4-nitrobenzene

-

Potassium Carbonate (

), anhydrous -

DMF (Dimethylformamide) or DMSO

-

Palladium on Carbon (10% Pd/C)

-

Hydrogen gas (

) or Ammonium Formate -

Ethanol/Ethyl Acetate

Step 1:

Coupling

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-cresol (1.1 equiv) and 1-chloro-4-nitrobenzene (1.0 equiv) in dry DMF (0.5 M concentration relative to nitrobenzene).

-

Base Addition: Add

(2.0 equiv). -

Reaction: Heat the mixture to 100–120°C under an inert atmosphere (

) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1) for the disappearance of the chloronitrobenzene.-

Note: The reaction color typically deepens to dark brown.

-

-

Workup: Cool to room temperature. Pour into ice-water (5x reaction volume). The product, 4-(3-methylphenoxy)-1-nitrobenzene , usually precipitates as a yellow solid. Filter, wash with water, and dry.[1] Recrystallize from Ethanol if necessary.

Step 2: Reduction of Nitro Group

-

Setup: Dissolve the nitro intermediate in Ethanol or Methanol (0.2 M).

-

Catalyst: Add 10% Pd/C (10 wt% of substrate mass).

-

Hydrogenation: Stir under a balloon of

gas at room temperature for 2–4 hours. Alternatively, use Ammonium Formate (5 equiv) and reflux for 1 hour for a transfer hydrogenation (safer, no gas cylinder required). -

Filtration: Filter through a Celite pad to remove the Pd/C catalyst. Caution: Pd/C is pyrophoric when dry; keep wet during disposal.

-

Isolation: Concentrate the filtrate in vacuo to yield 4-(3-methylphenoxy)aniline as an off-white to pale brown solid.

-

QC Check:

NMR should show the disappearance of aromatic protons adjacent to the nitro group (downfield shift) and appearance of the broad

-

Derivatization: Urea Linker Formation (Sorafenib Analogues)

To create a functional VEGFR-2 inhibitor, the scaffold must be coupled to a "head" group via a urea linker.

Protocol:

-

Dissolve 4-(3-methylphenoxy)aniline (1.0 equiv) in anhydrous DCM (Dichloromethane).

-

Add the desired isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate for Sorafenib) (1.0 equiv) dropwise at 0°C.

-

Allow to warm to room temperature and stir for 2–12 hours.

-

The urea product typically precipitates. Filter and wash with cold DCM.

Synthesis Workflow Diagram[1][2]

Caption: Step-by-step synthetic route from commodity chemicals to the active VEGFR-2 inhibitor scaffold.

Medicinal Chemistry & SAR

When utilizing this scaffold, small structural changes can drastically alter potency. The table below summarizes the Structure-Activity Relationship (SAR) based on historical data from the development of Sorafenib-like compounds.

Table 1: SAR of the Hydrophobic Tail

| Analogue Structure (Tail) | IC50 (VEGFR-2) | Mechanistic Insight |

| 3-Methylphenoxy (Scaffold) | ~20–90 nM | Optimal. The methyl group fits the lipophilic pocket perfectly. |

| Unsubstituted Phenoxy | > 500 nM | Loss of Van der Waals contact in the allosteric pocket. |

| 4-Methylphenoxy | > 1000 nM | Steric clash. The pocket cannot accommodate para-substitution easily. |

| 3-Chlorophenoxy | ~100 nM | Good bio-isostere, but slightly different electronic properties. |

| N-Methylaniline (Linker mod) | Inactive | Loss of Hydrogen bond donor (NH) required for Glu885 binding. |

Biological Evaluation Protocols

Biochemical Assay: VEGFR-2 HTRF Kinase Assay

Objective: Determine

Principle:

The assay uses a biotinylated polypeptide substrate (poly Glu-Tyr). Phosphorylation by VEGFR-2 is detected using a

Protocol:

-

Reagent Prep:

-

Compound Plate: Prepare 3-fold serial dilutions of the test inhibitor (from the scaffold synthesis) in DMSO.

-

Reaction Assembly (384-well plate):

-

Add 2

L of Inhibitor solution. -

Add 4

L of VEGFR-2 Enzyme (approx 0.2 ng/well). Incubate 10 mins at RT. -

Add 4

L of Substrate/ATP mix (ATP at

-

-

Incubation: Seal plate and incubate for 60 minutes at RT.

-

Detection:

-

Read: Incubate 1 hour and read on an HTRF-compatible reader (e.g., EnVision). Calculate Ratio = (Signal 665nm / Signal 620nm)

.

Cellular Assay: HUVEC Proliferation

Objective: Validate that the kinase inhibition translates to cellular anti-angiogenic activity.

Protocol:

-

Cell Culture: Thaw Human Umbilical Vein Endothelial Cells (HUVEC) and culture in EGM-2 medium. Use cells between passage 2 and 6.

-

Seeding: Seed 3,000 cells/well in a 96-well clear-bottom white plate in 100

L basal medium (low serum, 0.5% FBS) to "starve" them overnight. -

Treatment:

-

Add test compounds (serial dilution).

-

After 1 hour, stimulate with VEGF-A165 (final concentration 30–50 ng/mL).

-

-

Incubation: Incubate for 48–72 hours at 37°C, 5%

. -

Detection: Add CellTiter-Glo reagent (Promega) or CCK-8 reagent.

-

CellTiter-Glo: Lyse cells, incubate 10 min, read Luminescence.

-

CCK-8: Incubate 2-4 hours, read Absorbance at 450 nm.

-

-

Analysis: Normalize to "VEGF only" (100% proliferation) and "No VEGF" (0% proliferation) controls.

Signaling Pathway Diagram

Caption: Mechanism of Action: The inhibitor targets VEGFR-2, preventing phosphorylation and downstream RAF/MEK/ERK signaling.

References

-

Bankston, D., et al. (2002). "A Scale-Up Synthesis of BAY 43-9006 (Sorafenib)." Organic Process Research & Development.

-

Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases." Cancer Research.

-

Wan, P. T., et al. (2004). "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell.

-

Promega. "VEGFR2 Kinase Enzyme System Protocol." Promega Technical Manual.

-

BPS Bioscience. "VEGFR2 (KDR) Kinase Assay Kit." BPS Bioscience Product Sheet.

Sources

Application Note: Reaction Conditions for Nucleophilic Substitution with Phenoxy Anilines

This Application Note is designed for researchers in medicinal chemistry and process development. It details the optimized reaction conditions for nucleophilic substitutions involving phenoxy anilines —a privileged scaffold in kinase inhibitor design (e.g., Ibrutinib).

The guide addresses two distinct mechanistic pathways:

-

Synthesis of the Phenoxy Aniline Scaffold: Using phenols as nucleophiles in

reactions. -

Functionalization of the Aniline Nitrogen: Using phenoxy anilines as nucleophiles to attack heteroaryl electrophiles.

Introduction: The Phenoxy Aniline Motif in Drug Discovery

The 4-phenoxyaniline moiety is a critical pharmacophore in modern drug discovery, particularly within the tyrosine kinase inhibitor (TKI) class (e.g., Ibrutinib, Zanubrutinib). Its structural value lies in the ether linkage , which provides rotational freedom allowing the molecule to adopt specific binding conformations within the ATP-binding pocket, while the terminal aniline serves as a versatile attachment point for the kinase "hinge-binding" heterocycle.

Mechanistic & Electronic Considerations

To optimize substitution reactions, one must understand the electronic influence of the phenoxy group on the aniline nitrogen:

-

Inductive Effect (-I): The oxygen atom is electronegative, withdrawing electron density through the sigma bond skeleton.[1]

-

Mesomeric Effect (+M): The oxygen lone pair donates electron density into the

-system.[1]

Net Effect: At the para position, the +M effect dominates , making 4-phenoxyaniline more nucleophilic than unsubstituted aniline, though less so than p-anisidine. However, this increased electron density also makes the ring susceptible to oxidation. Reaction conditions must balance reactivity with oxidative stability.

Module A: Synthesis of the Phenoxy Aniline Scaffold

Pathway: Formation of the diaryl ether linkage via Nucleophilic Aromatic Substitution (

Before functionalizing the amine, the scaffold is often constructed by coupling a phenol with an activated aryl halide.

Core Protocol: Ether Synthesis

Reaction: Phenol + 1-Fluoro-4-nitrobenzene

| Component | Standard Condition | High-Performance Alternative | Mechanistic Rationale |

| Electrophile | 1-Fluoro-4-nitrobenzene | 1-Chloro-4-nitrobenzene | Fluoride is the superior leaving group in |

| Nucleophile | Phenol (1.05 equiv) | Substituted Phenols | Slight excess ensures complete consumption of the expensive nitro-aryl component. |

| Base | Cesium's larger cation radius ("cesium effect") improves phenoxide solubility in organic solvents. | ||

| Solvent | DMF or DMSO | NMP or DMAc | Polar aprotic solvents are strictly required to solvate the cation and leave the phenoxide "naked" and reactive. |

| Temp | Higher temp required for chloro-analogs due to weaker leaving group ability in |

Step-by-Step Workflow

-

Charge: To a reactor, add 1-fluoro-4-nitrobenzene (1.0 equiv), Phenol (1.05 equiv), and

(1.5 equiv). -

Solvate: Add DMF (5-10 volumes). Note: Ensure DMF is dry (<0.1% water) to prevent hydrolysis of the fluoride.

-

Reaction: Heat to

for 4–6 hours. Monitor by HPLC/TLC. -

Quench: Cool to

. Pour into water (20 volumes) with vigorous stirring. The product (nitro-ether) typically precipitates as a solid. -

Isolation: Filter and wash with water to remove residual DMF and salts.

-

Reduction (In-situ): The crude nitro compound is reduced to the aniline using

(classic) or

Module B: Functionalizing the Nitrogen ( Heteroarylation)

Pathway: The "Kinase Coupling" – Attacking Chloropyrimidines/Quinazolines.

This is the most critical step in synthesizing drugs like Ibrutinib. The phenoxyaniline nitrogen attacks an electron-deficient heterocycle.[2]

Visualizing the Reaction Logic

Figure 1: Mechanistic flow of the

Protocol: Acid-Mediated Coupling (The "Clean" Route)

While basic conditions are common, acid-mediated coupling is often superior for unreactive heterocycles. The acid protonates the heterocycle nitrogen, making the C-Cl bond significantly more electrophilic.

Reagents:

-

Substrate: 4-Phenoxyaniline (1.0 equiv).

-

Electrophile: 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv).

-

Solvent: 2-Propanol (IPA) or n-Butanol.

-

Catalyst: Conc. HCl (catalytic, 0.1 equiv) or reaction performed in HCl/Dioxane.

Procedure:

-

Dissolution: Suspend the chloropyrimidine and 4-phenoxyaniline in 2-Propanol (10 volumes).

-

Activation: Add catalytic HCl (or simply rely on the HCl generated if the reaction is fast, but adding acid initiates it).

-

Reflux: Heat to reflux (

for IPA). The mixture often becomes a clear solution before the product precipitates as the hydrochloride salt. -

Completion: Monitor consumption of the aniline (limiting reagent) by HPLC. Time: 2–12 hours.

-

Workup (Self-Purifying): Cool to

. The product precipitates as the HCl salt. Filter and wash with cold IPA.-

Why this works: The starting materials are soluble in IPA; the product salt is not. This avoids column chromatography.

-

Protocol: Base-Mediated Coupling (Standard)

Used when acid-sensitive groups (e.g., acetals, Boc groups) are present.

Reagents:

-

Base: DIPEA (N,N-Diisopropylethylamine) - 2.0 equiv.

-

Solvent: DMF or DMAc (requires aqueous workup) or n-Butanol (allows precipitation).

-

Temp:

.

Troubleshooting & Optimization Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Deactivation of nucleophile or weak electrophile. | Switch to acid catalysis (IPA/HCl). The protonated heterocycle is |

| Dimer Formation | Over-reaction or bis-alkylation (rare in | Ensure 1:1 stoichiometry. Add the electrophile slowly to the aniline solution. |

| Darkening/Tarry Mixture | Oxidation of the aniline.[3] | Degas solvents with |

| Product Oiling Out | Solvent polarity mismatch. | If using n-Butanol, seed the mixture with pure crystal at |

References

-

Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences. Link

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for mechanisms).

-

Roh, H., et al. (2017). Process Development for the Large-Scale Production of Ibrutinib. Organic Process Research & Development. (Details the acid-mediated coupling conditions). Link

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[4][5][6][7] Chemical Reviews. Link

-

BenchChem Application Note. (2025). Application Notes and Protocols for N-Alkylation of Anilines.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

Application Notes and Protocols for the Synthesis of Diaryl Ether Pharmacophores

Abstract: The diaryl ether linkage is a ubiquitous pharmacophore found in a multitude of clinically significant drugs and biologically active natural products.[1][2][3][4] Its prevalence stems from the structural rigidity and conformational preferences it imparts, allowing for precise interactions with biological targets. Furthermore, this motif is common in agrochemicals.[2] This guide provides medicinal chemists and drug development professionals with a detailed overview of the primary synthetic strategies for constructing diaryl ethers, with a focus on the underlying principles, practical applications, and detailed experimental protocols for the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction.

Introduction: The Significance of the Diaryl Ether Motif

The diaryl ether scaffold is a cornerstone in modern medicinal chemistry, recognized for its presence in drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antibacterial agents.[2][5][6][7][8] Notable examples include the antibiotic Vancomycin and the kinase inhibitor Sorafenib.[6] The synthesis of this key structural unit has been a long-standing challenge, historically requiring harsh reaction conditions.[9] However, the advent of modern catalytic systems has revolutionized the construction of these C-O bonds, offering milder and more versatile methodologies.[1] This document serves as a practical guide to the most reliable and widely employed synthetic routes.

Core Synthetic Strategies: A Comparative Overview

Two principal methods dominate the landscape of diaryl ether synthesis: the classical Ullmann condensation and the more contemporary Buchwald-Hartwig C-O coupling. While both achieve the same fundamental transformation—the formation of a carbon-oxygen bond between two aryl groups—they differ significantly in their catalytic systems, reaction conditions, and substrate scope.

| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |

| Catalyst | Copper (Cu) | Palladium (Pd) |

| Typical Reaction Temperature | High (often >100-220°C)[10][11] | Mild to moderate (25-110°C)[12] |

| Ligands | Often ligand-free or simple ligands (e.g., diamines, N,N-dimethylglycine)[13][14] | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBuXPhos)[15] |

| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[16][17] | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)[12][18] |

| Substrate Scope | Traditionally required electron-deficient aryl halides[10] | Broad scope, including electron-rich and sterically hindered partners[19] |

| Cost | Generally lower cost (copper is more abundant and cheaper than palladium)[13] | Higher cost due to palladium and specialized phosphine ligands[13] |

Section 1: The Ullmann Condensation for Diaryl Ether Synthesis

The Ullmann condensation, first reported by Fritz Ullmann in 1905, is the classical method for forming diaryl ethers via a copper-catalyzed reaction between a phenol and an aryl halide.[16]

Mechanistic Insights and Causality

The traditional Ullmann reaction often required stoichiometric amounts of copper and harsh conditions.[10] Modern iterations utilize catalytic amounts of a copper(I) or copper(II) salt, often in the presence of a ligand. The generally accepted mechanism involves the formation of a copper(I) phenoxide species, which then undergoes oxidative addition to the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the active copper(I) catalyst.[10]

The choice of ligand, base, and solvent is critical. Ligands such as N,N-dimethylglycine can accelerate the reaction, allowing for lower temperatures.[13][19] The base is required to deprotonate the phenol, and the choice can significantly impact the reaction outcome. Cesium carbonate is often effective, and in some cases, the use of molecular sieves can be beneficial to remove water, which can deactivate the base.[13][14][17]

Experimental Protocol: Ligand-Accelerated Ullmann Condensation

This protocol is adapted from a general and mild procedure for the synthesis of diaryl ethers.[13][14]

Materials:

-

Aryl iodide or bromide (1.0 mmol)

-

Phenol (1.2 mmol)

-

Copper(I) oxide (Cu₂O) (0.05 mmol, 5 mol%)

-

N,N-Dimethylglycine (0.2 mmol, 20 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 mmol)

-

Anhydrous acetonitrile (5 mL)

-

Reaction vessel (e.g., Schlenk tube)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the aryl halide, phenol, Cu₂O, N,N-dimethylglycine, and Cs₂CO₃.

-

Add anhydrous acetonitrile via syringe.

-

Seal the vessel and stir the reaction mixture at 80-110°C. The optimal temperature will depend on the reactivity of the aryl halide (iodides are generally more reactive than bromides).[13]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble inorganic salts.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.

Self-Validation: The protocol's success relies on the exclusion of air and moisture, which can oxidize the catalyst and deactivate the base. The use of an inert atmosphere and anhydrous solvent is therefore critical. The color of the reaction mixture may change as the reaction progresses, providing a visual cue of catalyst activity.

Section 2: The Buchwald-Hartwig C-O Coupling Reaction

Developed in the late 1990s by Stephen Buchwald and John Hartwig, this palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for C-N and C-O bond formation.[20] It offers a milder and more general alternative to the Ullmann condensation for diaryl ether synthesis.[17]

Mechanistic Rationale and the Role of Ligands

The catalytic cycle of the Buchwald-Hartwig C-O coupling is well-established and involves a Pd(0)/Pd(II) cycle.[21][22]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity order for the halide is typically I > Br > Cl.[21]

-

Association and Deprotonation: The phenol (Ar'-OH) coordinates to the Pd(II) center. In the presence of a base, the phenol is deprotonated to form a phenoxide.

-

Reductive Elimination: The diaryl ether product (Ar-O-Ar') is formed via reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.[21][22]

The key to the success of the Buchwald-Hartwig reaction is the use of bulky, electron-rich phosphine ligands. These ligands facilitate both the oxidative addition and, crucially, the reductive elimination steps.[15] The steric bulk of the ligands promotes the final C-O bond-forming step, which can otherwise be a slow process.[18]

Caption: Catalytic cycle of the Buchwald-Hartwig C-O coupling reaction.

Experimental Protocol: Buchwald-Hartwig Diaryl Ether Synthesis

This protocol is a representative example for the synthesis of diaryl ethers using a modern palladium precatalyst.

Materials:

-

Aryl bromide or chloride (1.0 mmol)

-

Phenol (1.2 mmol)

-

BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

Anhydrous toluene (5 mL)

-

Reaction vessel (e.g., microwave vial or sealed tube)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a stream of inert gas, add the aryl halide, phenol, BrettPhos Pd G3 precatalyst, and K₃PO₄ to a dry reaction vessel.

-

Add anhydrous toluene via syringe.

-

Seal the vessel tightly.

-

Stir the reaction mixture at 100°C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with diethyl ether (20 mL) and filter through a plug of silica gel, eluting with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the pure diaryl ether.

Self-Validation and Causality: The use of a pre-catalyst simplifies the procedure and provides a more reproducible generation of the active Pd(0) species. The choice of a bulky biarylphosphine ligand like BrettPhos is crucial for coupling a wide range of substrates, including sterically demanding ones. The anhydrous conditions are essential to prevent catalyst deactivation and competing side reactions.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Use a pre-catalyst or ensure rigorous exclusion of oxygen. |

| Poorly soluble base | Use a base with better solubility in the reaction solvent (e.g., Cs₂CO₃ in some cases) or add a phase-transfer catalyst. | |

| Sterically hindered substrates | Switch to a bulkier ligand (e.g., tBuXPhos) for the Buchwald-Hartwig reaction. Increase reaction temperature for Ullmann condensation. | |

| Side Product Formation (e.g., hydrodehalogenation) | Presence of water | Ensure all reagents and solvents are scrupulously dry. Use molecular sieves in Ullmann reactions.[13] |

| β-hydride elimination (with certain substrates) | This is a known side reaction in some Buchwald-Hartwig couplings. Optimization of ligand and base may be necessary. |

Conclusion

The synthesis of diaryl ether pharmacophores is a critical transformation in medicinal chemistry. While the Ullmann condensation remains a cost-effective option, particularly for large-scale syntheses, the Buchwald-Hartwig C-O coupling offers unparalleled scope and milder reaction conditions. The choice between these methods will depend on the specific substrates, functional group tolerance, and economic considerations of the project. A thorough understanding of the underlying mechanisms and careful attention to experimental detail are paramount for the successful application of these powerful synthetic tools.

Caption: Decision workflow for selecting a diaryl ether synthesis method.

References

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

-

SynArchive. Ullmann Condensation. [Link]

-

YouTube. Buchwald-Hartwig Coupling. [Link]

-

Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]

-

Ghorbani-Choghamarani, A. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Methodologies in Ether Synthesis. Royal Society of Chemistry. [Link]

-

Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. [Link]

-

ResearchGate. The Ullmann Ether Condensation. [Link]

-

RSC Medicinal Chemistry Blog. (2012). Diaryl ether derivatives as anticancer agents – a review. [Link]

-

PubMed. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. [Link]

-

RSC Publishing. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. [Link]

-

MDPI. (2023). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. [Link]

-

Royal Society of Chemistry. (2024). Chapter 2: Synthetic Methods for Dialkyl Ethers. [Link]

-

OUCI. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. [Link]

-

ResearchGate. Recent Advances in Diaryl Ether Synthesis. [Link]

-

National Institutes of Health. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

Organic Chemistry Portal. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. [Link]

-

RSC Publishing. Diaryl ether derivatives as anticancer agents – a review. [Link]

-

Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

PubMed. (2026). Diaryl Ether Derivatives as Dual Inhibitors of Selective COX-2 and EGFR: Synthesis, In silico, and In Vitro Analysis. [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

-

MDPI. (2019). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

Beilstein Journals. (2012). Recent advances in copper-catalyzed asymmetric coupling reactions. [Link]

-

ScholarWorks. (2025). Exploring Copper Mediated Synthesis of Diaryl Ethers. [Link]

-

University of Windsor. (2004). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

-

SciELO México. (2002). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]

-

ResearchGate. Diaryl Ether Formation in the Synthesis of Natural Products. [Link]

-

National Institutes of Health. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. [Link]

-

PubMed. (1998). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. [Link]

-

ACS Publications. (2011). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. [Link]

-

Beilstein Journals. (2017). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]

- 4. Exploring Copper Mediated Synthesis of Diaryl Ethers | ScholarWorks [scholarworks.calstate.edu]

- 5. blogs.rsc.org [blogs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Diaryl ether derivatives as anticancer agents – a review - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. Diaryl Ether Derivatives as Dual Inhibitors of Selective COX-2 and EGFR: Synthesis, In silico, and In Vitro Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 12. jk-sci.com [jk-sci.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

- 15. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]

- 16. synarchive.com [synarchive.com]

- 17. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]

- 18. uwindsor.ca [uwindsor.ca]

- 19. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 21. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 22. youtube.com [youtube.com]

Troubleshooting & Optimization

Technical Support: Optimizing 4-(3-Methylphenoxy)aniline Hydrochloride Synthesis

Executive Summary

This guide addresses the synthesis of 4-(3-methylphenoxy)aniline hydrochloride , a critical bi-aryl ether intermediate. The synthesis typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) of 4-chloronitrobenzene with 3-cresol, followed by nitro-reduction and hydrochlorination.

Users frequently encounter three primary failure modes:

-

Low Conversion in Step 1: Due to moisture-induced hydrolysis of the aryl halide.

-

Catalyst Poisoning in Step 2: Sulfur or halide contaminants deactivating Pd/C.

-

"Oiling Out" in Step 3: Failure of the hydrochloride salt to crystallize, resulting in a sticky gum.

Module 1: The Ether Coupling (SNAr)

Objective: Maximize conversion of 4-chloronitrobenzene and 3-cresol to 4-(3-methylphenoxy)-1-nitrobenzene.

The Core Problem: Moisture & Base Strength

The reaction relies on the formation of a phenoxide anion (from 3-cresol) attacking the electron-deficient 4-chloronitrobenzene.

-

Yield Killer: Water.[1][2] If the solvent (DMF/DMSO) or base (K2CO3) is wet, hydroxide ions compete with the phenoxide, hydrolyzing the starting material to 4-nitrophenol (a dead-end impurity).

-

Base Selection: While Cs2CO3 offers faster rates, K2CO3 is preferred for scale-up due to cost, provided particle size is controlled.

Optimized Protocol

-

Reagents: 4-Chloronitrobenzene (1.0 eq), 3-Cresol (1.05 eq), K2CO3 (1.5 eq, anhydrous/milled).

-

Solvent: DMF or DMSO (Anhydrous, <0.05% water).

-

Procedure:

-

Charge 3-cresol, K2CO3, and solvent. Stir at room temp for 30 mins to generate the phenoxide.

-

Add 4-chloronitrobenzene.

-

Heat to 80–90°C . Note: Exceeding 100°C increases homocoupling impurities.

-

Monitor by HPLC until starting material <1%.

-

Troubleshooting Table: Coupling Step

| Symptom | Probable Cause | Corrective Action |

| New peak at RRT ~0.8 (Acidic) | Hydrolysis of chloride (4-Nitrophenol formation). | Check solvent water content (KF titration). Dry K2CO3 at 120°C overnight. |

| Reaction stalls at 80% conv. | Surface passivation of K2CO3. | Use finely milled base. Increase agitation speed (RPM). |

| Dark black reaction mixture | Oxidative degradation. | Degas solvents with N2 sparging for 15 mins prior to heating. |

Module 2: Nitro Reduction

Objective: Clean conversion of the nitro group to the aniline without over-reduction or catalyst fouling.

Method A: Catalytic Hydrogenation (Preferred)

-

Catalyst: 10% Pd/C (50% wet).

-

Pressure: 30–50 psi H2.

-

Critical Control: The precursor from Module 1 must be free of sulfur or residual halides, which poison Palladium.

Method B: Iron/Ammonium Chloride (Robust Alternative)

If the starting material is crude or contains poisons, use Fe/NH4Cl in EtOH/H2O. This method is heterogeneous and tolerant of impurities but requires filtration of iron sludge.

Workflow Visualization

The following diagram outlines the decision logic for the reduction step based on purity.

Figure 1: Decision matrix for reduction strategy based on intermediate purity.

Module 3: Salt Formation & Purification

Objective: Isolate the hydrochloride salt as a crystalline solid, avoiding the "oiling out" phenomenon.

The "Oiling Out" Phenomenon

Aniline hydrochlorides often form supersaturated oils in the presence of water or excess alcohol.

-

Solution: Use a non-solvating anti-solvent (Ethyl Acetate or Heptane) and anhydrous HCl sources (e.g., 4M HCl in Dioxane).

Optimized Crystallization Protocol

-

Dissolve the crude free-base aniline in Ethyl Acetate (EtOAc) (5 vol).

-

Cool to 0–5°C.

-

Slowly add 4M HCl in Dioxane (1.1 eq) dropwise.

-

Why? Dioxane/EtOAc allows the salt to precipitate immediately as a white solid.

-

-

If oil forms: Reheat to reflux until clear, then cool very slowly (10°C/hour) with vigorous stirring.

-

Filter and wash with cold EtOAc.

Data: Solvent System Performance

| Solvent System | Result | Yield | Comments |

| Water / HCl | Fail | N/A | Product is water-soluble; difficult to dry. |

| Ethanol / Conc.[1][3] HCl | Poor | 45-50% | High solubility of salt loses yield to mother liquor. |

| EtOAc / HCl (gas or dioxane) | Excellent | 85-92% | Product precipitates cleanly; easy drying. |

Frequently Asked Questions (FAQ)

Q: My final product is pink/red instead of white. Is it ruined? A: Not necessarily. Anilines are sensitive to air oxidation, forming trace "rosaniline" impurities that are highly colored even at ppm levels.

-

Fix: Recrystallize from Ethanol/EtOAc with a pinch of activated charcoal or sodium dithionite (reducing agent) to scavenge oxides.

Q: Can I use 1-fluoro-4-nitrobenzene instead of the chloro- analog? A: Yes. The fluoro- derivative reacts significantly faster in SNAr reactions due to the high electronegativity of fluorine stabilizing the Meisenheimer complex. However, it is more expensive. If using the fluoro- analog, reduce the reaction temperature to 60°C to prevent side reactions.

Q: How do I remove residual 3-cresol? A: 3-Cresol is difficult to remove by crystallization. It is best removed before the reduction step. Wash the organic layer of the nitro-intermediate with 1M NaOH (2-3 washes). The cresol will deprotonate and move to the aqueous phase, while the nitro-ether remains in the organic phase.

References

-

Sorafenib Intermediate Synthesis

-

Bankston, D., et al.[2] "A Scalable Synthesis of the Raf Kinase Inhibitor Sorafenib." Organic Process Research & Development, 2002. (Describes the coupling of 4-aminophenol analogs and purification of diaryl ethers).

-

Patent: WO2006034796 - Process for the preparation of Sorafenib and its tosylate salt.

-

- SNAr Optimization: Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 1951. (Foundational text on leaving group effects: F >> Cl in SNAr).

-

Aniline Purification

-

BenchChem Technical Notes. "Purification of 2-Methyl-4-(4-methylphenoxy)aniline." (Protocol for column chromatography and salt formation of methyl-phenoxy anilines).

-

- Reduction Mechanisms: Wissler, M. "Solid-Phase Synthesis of Sorafenib." Pharmazie, 2008. (Details the nitro-reduction steps for diaryl ether systems).

Sources

Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Phenoxy Anilines

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming the common challenges associated with the synthesis and reactivity of sterically hindered phenoxy anilines. We understand that these scaffolds are critical in modern chemistry but their synthesis is often plagued by low reactivity. This document provides direct, actionable solutions to specific experimental issues.

Master Troubleshooting Guide

This section addresses the most common and pressing issues encountered during the synthesis of sterically hindered phenoxy anilines, primarily through palladium-catalyzed Buchwald-Hartwig and copper-catalyzed Ullmann cross-coupling reactions.

Question 1: My Buchwald-Hartwig C-N coupling to form a hindered aniline is showing low to no conversion. What are the primary factors to investigate?

Answer: Low conversion in a Buchwald-Hartwig amination involving sterically demanding substrates is a frequent challenge. The issue typically originates from one of three areas: the catalyst system (palladium precursor and ligand), the reaction conditions (base and solvent), or the substrates themselves. The primary bottleneck in coupling hindered substrates is often a slow or inhibited reductive elimination step.[1]

Causality and Actionable Solutions:

-

The Ligand is Crucial: Standard ligands like PPh₃ or even bidentate ligands like BINAP may be ineffective. For sterically hindered couplings, the catalyst system must favor the formation of a monoligated palladium species, which is more reactive and less sterically crowded.[2]

-

Expert Insight: The most significant advance in this area has been the development of bulky, electron-rich dialkylbiaryl phosphine ligands.[2][3] These ligands, often referred to as "Buchwald ligands," are designed to accelerate both oxidative addition and, critically, reductive elimination.

-

Recommendation: Switch to a specialized ligand designed for hindered substrates. See the table below for a comparison.

-

-

Base Selection and Strength: While strong bases like sodium tert-butoxide (NaOt-Bu) are common, they can sometimes cause undesired side reactions or substrate degradation, especially at high temperatures. The choice of base can influence the equilibrium between the catalyst, amine, and base, affecting the overall rate.

-

Recommendation: If you suspect base-related issues, consider switching to a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). While this may seem counterintuitive, the right ligand can enable catalysis even with weaker bases, often providing a cleaner reaction profile.

-

-

Catalyst Precursor and Activation: The active catalyst is a Pd(0) species. If you are using a Pd(II) precursor like Pd(OAc)₂, it must be reduced in situ.[4] This process can be inefficient.

-

Recommendation: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a dedicated pre-catalyst that generates the active Pd(0)-ligand complex more reliably.

-

Troubleshooting Flowchart: Buchwald-Hartwig C-N Coupling

Sources

Optimal solvent systems for 4-(3-Methylphenoxy)aniline HPLC analysis